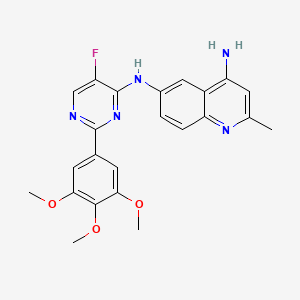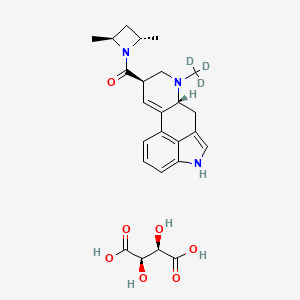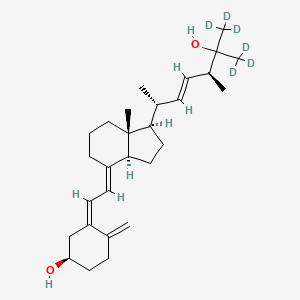
Elvitegravir-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Elvitegravir-d8 is a deuterated form of elvitegravir, an antiretroviral agent used in combination with other antiretrovirals for the treatment of HIV-1 infection. Elvitegravir is a human immunodeficiency virus type 1 integrase strand transfer inhibitor, which prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of elvitegravir-d8 involves the incorporation of deuterium atoms into the elvitegravir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions may vary, but typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of deuterium and ensure the quality of the final product .
化学反应分析
Types of Reactions: Elvitegravir-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activity within the body.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated alcohols .
科学研究应用
Elvitegravir-d8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the analysis of elvitegravir and its metabolites. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of elvitegravir, as well as its interactions with other drugs. In industry, it is used in the development and quality control of antiretroviral therapies .
作用机制
Elvitegravir-d8 exerts its effects by inhibiting the HIV-1 integrase enzyme, which is essential for viral replication. By preventing the integration of HIV-1 DNA into the host genome, this compound blocks the formation of the HIV-1 provirus and the propagation of the viral infection. This mechanism of action involves the binding of this compound to the active site of the integrase enzyme, thereby preventing its catalytic activity .
相似化合物的比较
Similar Compounds: Similar compounds to elvitegravir-d8 include other HIV-1 integrase strand transfer inhibitors such as bictegravir, cabotegravir, dolutegravir, and raltegravir. These compounds share a similar mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties .
Uniqueness: this compound is unique in its deuterated form, which provides advantages in terms of stability and metabolic profile. The incorporation of deuterium atoms can lead to a slower rate of metabolism, potentially enhancing the drug’s efficacy and reducing the frequency of dosing .
属性
分子式 |
C23H23ClFNO5 |
|---|---|
分子量 |
455.9 g/mol |
IUPAC 名称 |
6-[(3-chloro-2-fluorophenyl)methyl]-7-methoxy-4-oxo-1-[(2S)-2,3,4,4,4-pentadeuterio-1-hydroxy-3-(trideuteriomethyl)butan-2-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1/i1D3,2D3,12D,19D |
InChI 键 |
JUZYLCPPVHEVSV-QGJQYEBMSA-N |
手性 SMILES |
[2H][C@@](CO)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O |
规范 SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


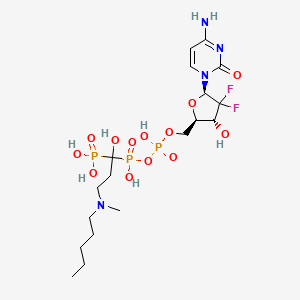
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
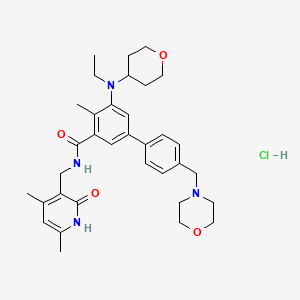
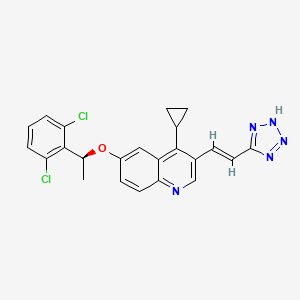
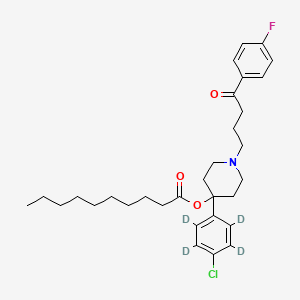
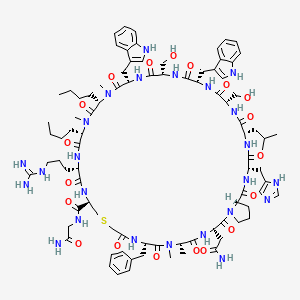
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
